Predicted Chemical Properties and Strategic Utility of 3-Amino-6-bromo-5-fluorobenzisoxazole
Predicted Chemical Properties and Strategic Utility of 3-Amino-6-bromo-5-fluorobenzisoxazole
An In-depth Technical Guide for Researchers
Executive Summary
The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on the specific, yet sparsely documented, derivative: 3-Amino-6-bromo-5-fluorobenzisoxazole. Due to its novelty, this document moves beyond a simple recitation of known data. Instead, it provides a predictive analysis grounded in established principles of physical organic chemistry and draws upon data from structurally related analogues.
This whitepaper is designed for researchers, medicinal chemists, and drug development professionals. It will:
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Detail the predicted physicochemical and electronic properties of the title compound.
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Propose a robust, logical synthetic pathway based on proven methodologies for related scaffolds.[1][2]
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Explore the molecule's predicted reactivity, highlighting its potential as a versatile building block for creating diverse chemical libraries.
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Outline standard, self-validating protocols for its analytical characterization.
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Provide comprehensive safety and handling guidelines based on data from analogous chemical entities.[3][4][5]
The strategic placement of the amino, bromo, and fluoro groups presents a unique trifecta of functionalities, positioning this molecule as a high-potential starting point for generating novel chemical entities with tailored pharmacological profiles.
Molecular Profile and Predicted Physicochemical Properties
The structure of 3-Amino-6-bromo-5-fluorobenzisoxazole combines several key features that are highly desirable in drug discovery.
Chemical Structure
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-((2-Bromo-3-fluoro-6-nitrophenyl)oxy)acetonitrile (Intermediate 1)
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Causality: This step introduces the nitrile-containing side chain required for the formation of the 3-amino-isoxazole ring. O-alkylation of a phenol is a robust and high-yielding reaction. The choice of a nitro-substituted phenol provides the precursor for the subsequent reductive cyclization.
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Methodology:
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To a solution of 2-bromo-3-fluoro-6-nitrophenol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and chloroacetonitrile (1.2 eq).
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Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
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Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ether intermediate.
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Step 2: Synthesis of 3-Amino-6-bromo-5-fluorobenzisoxazole (Final Product)
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Causality: This key step achieves two transformations in one pot: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization of the nascent amine onto the nitrile, forming the benzisoxazole ring. Iron in acetic acid is a classic, effective, and scalable method for nitro group reduction.
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Methodology:
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Suspend the intermediate from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol.
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Add iron powder (Fe, 5.0 eq) portion-wise while stirring. The reaction is exothermic.
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Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring by LC-MS for the formation of the product.
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After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove iron residues.
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Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purify the final compound by column chromatography or recrystallization to yield 3-Amino-6-bromo-5-fluorobenzisoxazole.
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Predicted Reactivity and Applications in Drug Discovery
The true value of this molecule lies in its potential as a versatile intermediate. Its three distinct functional handles can be addressed with high selectivity to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Derivatization pathways for the title compound.
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Exploiting the Amino Group: The nucleophilic amine is readily acylated or sulfonylated to explore the SAR of this vector. This is a common strategy in kinase inhibitor design, for example, where an amide bond can form a critical hydrogen bond interaction in the hinge region of the enzyme.
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Exploiting the Bromo Group: The C-Br bond is the gateway to immense structural diversity via palladium-catalyzed cross-coupling. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to append various aryl, heteroaryl, alkyl, or amino groups at this position. [6]This allows for the modulation of solubility, lipophilicity, and the introduction of new pharmacophoric elements.
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Role of the Fluoro Group: While not a reactive handle, the fluorine atom is a strategic asset. It can increase the metabolic stability of the molecule by blocking potential sites of oxidative metabolism and enhance binding potency through favorable electrostatic interactions with the target protein. [7]
Proposed Analytical Characterization
Validation of the compound's identity and purity is paramount. The following protocols form a self-validating system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect distinct aromatic proton signals with coupling patterns influenced by the fluorine and bromine atoms. The amino protons will likely appear as a broad singlet.
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¹³C NMR: Aromatic carbons will show characteristic shifts, with C-F and C-Br couplings providing definitive structural information. [8][9] * ¹⁹F NMR: A singlet is expected, providing unambiguous confirmation of the fluorine's presence. [10]
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental formula.
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A key diagnostic feature will be the isotopic pattern of bromine, which presents as two peaks of nearly equal intensity (M and M+2), confirming the presence of a single bromine atom.
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High-Performance Liquid Chromatography (HPLC):
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Purity should be assessed using reverse-phase HPLC with UV detection. A purity level of >95% is typically required for biological screening.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach based on analogous structures (halogenated amino-aromatics) must be adopted. [3][5]
| Hazard Category | Description and Precautionary Statements |
|---|---|
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Prevention: Avoid breathing dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Use only in a well-ventilated area. [3][4] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. Prevention: Wear protective gloves, protective clothing, and eye/face protection. [3][5] |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves (e.g., nitrile). |
| Storage | Store locked up in a cool, dry, well-ventilated place. Keep the container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. [3][4]|
References
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Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC. [Link]
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Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids - ResearchGate. [Link]
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Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate. [Link]
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Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - Repository of Leibniz Universität Hannover. [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials - MDPI. [Link]
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A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles - Thieme. [Link]
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Applications of fluorine-containing amino acids for drug design - PubMed. [Link]
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Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. [Link]
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New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens - MDPI. [Link]
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Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids - ResearchGate (PDF). [Link]
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Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication - ResearchGate. [Link]
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5-bromo-6-fluoro-1,3-benzoxazole (C7H3BrFNO) - PubChemLite. [Link]
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3-Amino-5-fluorobenzoic acid | C7H6FNO2 - PubChem. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. [Link]
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3-amino-2-bromo-6-fluorobenzoic acid - Chemspace. [Link]
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The most commonly used fluorinated amino acids for PrOF NMR,... - ResearchGate. [Link]
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6-Bromo-5-fluoropyridin-3-ol - Moldb. [Link]
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6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. [Link]
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